molecular formula C₁₄H₂₅NO₁₁ B043319 Thomsen-friedenreich antigen CAS No. 3554-90-3

Thomsen-friedenreich antigen

Cat. No.: B043319
CAS No.: 3554-90-3
M. Wt: 383.35 g/mol
InChI Key: QCQYVCMYGCHVMR-AAZUGDAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Thomsen-Friedenreich antigen is a disaccharide that serves as a core 1 structure in O-linked glycosylation. It was first described by Thomsen as an antigen present on red blood cells. Later research identified it as an oncofetal antigen, meaning it is typically expressed during fetal development and in certain cancer cells. This antigen is normally masked from the immune system but becomes exposed in cancer cells, making it a potential target for immunotherapy .

Mechanism of Action

Target of Action

The Thomsen-Friedenreich antigen (TF-Ag) is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas, making it a potential target for immunotherapy .

Mode of Action

The Thomsen-Friedenreich antibody (TF-Ab) is specifically produced by human immune B cells in response to TF-Ag . Studies have shown that TF-Ab can effectively inhibit metastasis and induce apoptosis in tumor cells . The interaction of TF-Ag with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Biochemical Pathways

The TF-Ag is a disaccharide, Galβ1-3GalNAcα1-Ser/Thr, that serves as a core 1 structure in O-linked glycosylation . It is derived from its precursor GalNAcα-O-Ser/Thr (Tn-antigen), and serves as a scaffold for longer and more complex mucin-type O-glycan structures . High levels of Tn- and TF-antigen occur in 70–90% of all human carcinomas . They are mostly present on the cell-surface bound glycoprotein mucin-1 (MUC1) and considered as “pancarcinoma antigens” .

Result of Action

The TF-Ag is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue . The relative inhibitory potency was increased by a factor of 142 for neo-glycoproteins displaying 10 glycans/protein in contrast to highly decorated inhibitors with only 2-fold increase .

Action Environment

The expression and action of the this compound are influenced by the cellular environment. It is normally masked from the immune system as a part of membrane transport proteins . In the environment of cancer cells, it is commonly demasked, making it a potential target for immunotherapy

Biochemical Analysis

Biochemical Properties

The Thomsen-Friedenreich antigen interacts with galectin 1 and galectin 3, leading to tumor cell aggregation and promoting cancer metastasis and T-cell apoptosis in epithelial tissue . It is presented on the surface of most human cancer cell types .

Cellular Effects

The this compound plays a leading role in docking breast and prostate cancer cells onto the endothelium by specifically interacting with endothelium-expressed β-galactoside-binding protein, galectin-3 . It is also capable of mobilizing galectin-3 to the surface of endothelial cells, thus priming them for harboring metastatic cancer cells .

Molecular Mechanism

The this compound exerts its effects at the molecular level through its interaction with galectin 1 and galectin 3 . This interaction leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Temporal Effects in Laboratory Settings

The this compound is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Dosage Effects in Animal Models

The this compound has been successfully targeted in vivo with tumor uptakes of ∼11% ID/g after 24 h for the trimeric and tetrameric scFv, respectively .

Metabolic Pathways

The this compound is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is involved in the complex glycosylation apparatus of tumor cells, involving sets of enzymes like glycosyltransferases, glycosidases, epimerases, and nucleotide sugar transporters .

Transport and Distribution

The this compound is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas .

Subcellular Localization

The this compound is predominantly located on the cell surface . It is presented on the surface of most human cancer cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the Thomsen-Friedenreich antigen involves enzymatic methods. One common approach is the use of glycosynthase enzymes, such as BgaC/Glu233Gly, which facilitate the addition of galactose to N-acetylgalactosamine. The reaction conditions typically involve the use of azide-functionalized substrates and copper(I)-catalyzed alkyne-azide cycloaddition to couple the antigen to proteins like bovine serum albumin .

Industrial Production Methods: Industrial production of the this compound is less common due to its specific applications in research and medicine. the enzymatic synthesis methods used in laboratories can be scaled up for industrial purposes, involving bioreactors and controlled fermentation processes to produce the necessary enzymes and substrates in larger quantities .

Chemical Reactions Analysis

Types of Reactions: The Thomsen-Friedenreich antigen primarily undergoes glycosylation reactions. It can also participate in binding interactions with proteins such as galectin-3, which can lead to tumor cell aggregation and metastasis .

Common Reagents and Conditions:

    Glycosylation: Enzymes like glycosyltransferases are used to add sugar moieties to the antigen.

    Binding Reactions: Copper(I)-catalyzed alkyne-azide cycloaddition is used to couple the antigen to proteins.

Major Products: The major products formed from these reactions are glycoproteins with the this compound presented on their surface. These glycoproteins can be used in various binding studies and immunotherapy applications .

Scientific Research Applications

The Thomsen-Friedenreich antigen has significant applications in scientific research, particularly in the fields of cancer biology and immunotherapy. It is used as a target for developing anticancer vaccines due to its expression in up to 90% of carcinomas. Researchers have developed bivalent conjugates that enhance the immune response against this antigen, making it a promising candidate for cancer treatment .

In addition to cancer research, the this compound is used in studies of glycosylation and cell signaling. Its interactions with proteins like galectin-3 are studied to understand their role in tumor progression and metastasis .

Comparison with Similar Compounds

  • Thomsen-nouveau antigen
  • Sialyl-Tn antigen
  • GM2
  • GD2
  • GD3
  • Fucosylated GM1
  • Globo H
  • Lewis Y
  • Lewis a
  • Sialyl-Lewis a

Properties

IUPAC Name

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYVCMYGCHVMR-AAZUGDAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956926
Record name 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3554-90-3
Record name Thomsen-friedenreich antigen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thomsen-friedenreich antigen
Reactant of Route 2
Reactant of Route 2
Thomsen-friedenreich antigen
Reactant of Route 3
Thomsen-friedenreich antigen
Reactant of Route 4
Thomsen-friedenreich antigen
Reactant of Route 5
Thomsen-friedenreich antigen
Reactant of Route 6
Thomsen-friedenreich antigen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.